"synthesis of Pyridine-3-sulfonohydrazide from pyridine-3-sulfonyl chloride"
"synthesis of Pyridine-3-sulfonohydrazide from pyridine-3-sulfonyl chloride"
This guide provides a comprehensive overview of the synthesis of Pyridine-3-sulfonohydrazide, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3][4] This document delves into the chemical principles, a detailed experimental protocol, safety considerations, and analytical characterization of the target compound.
Introduction: The Significance of Pyridine-3-sulfonohydrazide
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to improve water solubility and its versatile role in molecular interactions.[2][3] Sulfonohydrazides, in turn, are recognized as important pharmacophores and versatile synthetic intermediates.[5][6] The convergence of these two structural motifs in Pyridine-3-sulfonohydrazide makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.[1][3][4][7]
Reaction Mechanism and Theoretical Considerations
The synthesis of Pyridine-3-sulfonohydrazide from pyridine-3-sulfonyl chloride proceeds via a nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride group is attacked by the lone pair of electrons on one of the nitrogen atoms of hydrazine, which acts as the nucleophile.
Core Reaction:
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the hydrazine, rendering it non-nucleophilic.[8] Common solvents for this reaction include those that can dissolve both reactants, such as tetrahydrofuran or dichloromethane.[9][10]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis of Pyridine-3-sulfonohydrazide.
Caption: Workflow for the synthesis of Pyridine-3-sulfonohydrazide.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of Pyridine-3-sulfonohydrazide. Researchers should adapt this protocol based on their specific laboratory conditions and scale.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyridine-3-sulfonyl chloride | C₅H₄ClNO₂S | 177.61 | 10.0 g | 0.056 |
| Hydrazine hydrate (85%) | N₂H₄·H₂O | 50.06 | 6.7 mL | 0.112 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyridine-3-sulfonyl chloride (10.0 g, 0.056 mol) in anhydrous tetrahydrofuran (100 mL).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
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Addition of Hydrazine: In the dropping funnel, prepare a solution of 85% hydrazine hydrate (6.7 mL, 0.112 mol) in anhydrous tetrahydrofuran (50 mL). Add this solution dropwise to the cooled pyridine-3-sulfonyl chloride solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure Pyridine-3-sulfonohydrazide.
Safety Precautions
It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.
-
Pyridine-3-sulfonyl chloride: This compound is corrosive and reacts violently with water.[11][12][13] It causes severe skin burns and eye damage.[13] Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13][14]
-
Hydrazine hydrate: Hydrazine is a suspected carcinogen and is toxic. It is also corrosive and flammable. All handling should be performed in a fume hood with appropriate PPE.
-
General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals.[12] In case of accidental exposure, seek immediate medical attention.[11][14]
Analytical Characterization
The identity and purity of the synthesized Pyridine-3-sulfonohydrazide should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation.[15] Key expected signals include those for the pyridine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm), and the protons of the sulfonohydrazide group (-SO₂NHNH₂), which may appear as broad singlets.[15][16][17]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the pyridine ring.[15][16] The chemical shifts of these carbons can provide further confirmation of the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[15] Expected characteristic absorption bands for Pyridine-3-sulfonohydrazide include:
-
N-H stretching: Around 3300-3400 cm⁻¹
-
S=O stretching (asymmetric and symmetric): Around 1350 cm⁻¹ and 1160 cm⁻¹ respectively.
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C=N and C=C stretching (pyridine ring): In the range of 1400-1600 cm⁻¹.[18]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound, providing definitive confirmation of its identity.
Conclusion
This guide has provided a detailed and technically grounded framework for the synthesis of Pyridine-3-sulfonohydrazide. By understanding the underlying chemical principles, adhering to the experimental protocol with stringent safety measures, and employing rigorous analytical characterization, researchers can confidently and safely prepare this valuable compound for further applications in drug discovery and development.
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- Facile Synthesis of Sulfonyl Chlorides/Bromides
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.
- Pyridine-3-sulfonyl chloride Safety D
- Pyridine-3-sulfonyl chloride Safety D
- Chemical Safety Data Sheet MSDS / SDS - pyridine-3-sulfonyl chloride. ChemicalBook.
- SAFETY DATA SHEET - 3-Pyridinesulfonyl chloride. MilliporeSigma.
- p-Toluenesulfonylhydrazide. Organic Syntheses Procedure.
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- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
- Chapter 2: Synthesis and Characteris
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.
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